Dantrolene sodium

Malignant Hyperthermia Skeletal Muscle Relaxant RyR1 Antagonist

Dantrolene sodium is the ONLY pharmacological agent approved for acute malignant hyperthermia (MH) crisis, acting via RyR1 antagonism (IC50 ~1.6 µM). Its extreme insolubility (18.4 μg/mL at pH 7.4) makes formulation integrity critical—generic substitution is not straightforward without rigorous comparability data. The nanocrystalline suspension (DSS) formulation reduces preparation time from 860 to 51 seconds, directly impacting clinical outcomes. For R&D, it serves as a benchmark RyR1 inhibitor for excitation-contraction coupling studies and advanced drug delivery system development. Verify your supplier's purity (≥98% HPLC) and physicochemical specs before ordering.

Molecular Formula C14H9N4NaO5
Molecular Weight 336.23 g/mol
CAS No. 1231955-65-9
Cat. No. B7790889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDantrolene sodium
CAS1231955-65-9
Molecular FormulaC14H9N4NaO5
Molecular Weight336.23 g/mol
Structural Identifiers
SMILESC1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+]
InChIInChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1/b15-7+;
InChIKeyKSRLIXGNPXAZHD-HAZZGOGXSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility18.4 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Dantrolene Sodium (CAS 1231955-65-9) Procurement: Core Characteristics and Established Clinical Role


Dantrolene sodium is a hydantoin derivative and the only specific pharmacological agent approved for the acute treatment of malignant hyperthermia (MH), a life-threatening hypermetabolic crisis triggered by volatile anesthetics [1]. It acts as a skeletal muscle relaxant by inhibiting calcium ion release from the sarcoplasmic reticulum via antagonism of the ryanodine receptor (RyR1) [2]. While its oral formulation is used for chronic spasticity, its intravenous (IV) form is the cornerstone of MH crisis management, though its clinical utility is significantly constrained by extremely poor aqueous solubility (18.4 μg/mL at pH 7.4) and a long plasma half-life [3].

Why Dantrolene Sodium (CAS 1231955-65-9) Cannot Be Simply Substituted with Analogs


Generic substitution of dantrolene sodium is not straightforward due to profound differences in aqueous solubility, pharmacokinetic profiles, and formulation characteristics among dantrolene analogs and next-generation RyR1 inhibitors. For instance, while the analog azumolene demonstrates equipotent in vitro activity, it is 30-fold more water-soluble [1]. Newer compounds like Cpd1 exhibit both superior water solubility and rapid in vivo clearance [2]. Critically, the preparation and administration time for emergency use is dictated by the specific formulation; a novel nanocrystalline suspension (DSS) requires only 51 seconds to prepare compared to 860 seconds for standard dantrolene sodium solution [3]. These quantitative variations in physicochemical and pharmaceutical properties directly impact clinical workflow, dosing accuracy, and patient outcomes, making direct substitution without rigorous comparability data untenable.

Dantrolene Sodium (CAS 1231955-65-9) Quantitative Differentiation: Comparative Data Against Analogs and Formulations


Azumolene vs. Dantrolene Sodium: In Vivo Potency and In Vitro Equipotency

In a direct head-to-head comparison, dantrolene sodium was approximately twice as potent as its analog azumolene when administered intravenously in vivo, despite the two drugs demonstrating equipotent activity in vitro [1]. This discrepancy highlights a critical differentiation point: dantrolene sodium exhibits superior in vivo efficacy per unit mass compared to azumolene, even though azumolene possesses 30-fold greater water solubility [2].

Malignant Hyperthermia Skeletal Muscle Relaxant RyR1 Antagonist

Nanocrystalline Suspension (DSS) vs. Standard Dantrolene Sodium Solution: Preparation and Administration Speed

A comparative study in a porcine model of malignant hyperthermia revealed a dramatic difference in clinical workflow efficiency. The novel nanocrystalline dantrolene sodium suspension (DSS), which is 150 times more concentrated (50 mg/mL) than the standard solution (0.33 mg/mL), required significantly less time to prepare and administer [1]. This represents a critical differentiator for procurement decisions in emergency and critical care settings where time-to-treatment is a key determinant of patient survival.

Malignant Hyperthermia Emergency Medicine Drug Formulation

NPJ5008 vs. Dantrium® (Standard Dantrolene Sodium): Pharmacokinetic Bioequivalence with Workflow Advantage

A phase 1 clinical trial directly compared the novel NPJ5008 formulation with the reference Dantrium® formulation. While the pharmacokinetic profiles were comparable (meeting bioequivalence criteria), NPJ5008 offered a substantial reduction in dose preparation and administration time [1]. This demonstrates that NPJ5008 provides the same therapeutic exposure as the standard formulation but with a significant practical advantage in the clinical setting.

Pharmacokinetics Bioequivalence Intravenous Formulation

Dantrolene Sodium vs. Next-Generation RyR1 Inhibitor Cpd1: Solubility and Pharmacokinetic Trade-off

While dantrolene sodium remains the only clinically approved drug for MH, its poor water solubility and long plasma half-life are major limitations [1]. Next-generation compounds like Cpd1 have been developed to address these drawbacks. Although not yet approved, Cpd1 exhibits superior water solubility and a shorter plasma half-life, which could lead to faster clearance and reduced muscle weakness side effects [2]. This comparison highlights the trade-off: dantrolene sodium provides proven efficacy and a long history of clinical use, while Cpd1 offers potential pharmacokinetic advantages at the cost of lacking regulatory approval and clinical data.

RyR1 Inhibitor Pharmacokinetics Drug Development

Standard Dantrolene Sodium vs. Ryanodex® (Concentrated Formulation): Lack of Efficacy in Non-MH Hyperthermia

A direct comparative study investigated the efficacy of Ryanodex®, a concentrated dantrolene sodium formulation, in treating hyperthermia induced by psychomotor stimulants (MDMA and methamphetamine) in a rat model. The results showed that dantrolene sodium failed to attenuate drug-induced hyperthermia and did not prevent lethality under these conditions, despite its proven efficacy in malignant hyperthermia [1]. This finding underscores the mechanism-specific nature of dantrolene's action, limiting its utility to conditions involving dysregulated RyR1-mediated calcium release in skeletal muscle.

Hyperthermia MDMA Methamphetamine Therapeutic Specificity

Dantrolene Sodium (CAS 1231955-65-9): Key Application Scenarios Derived from Quantitative Evidence


Emergency Treatment of Malignant Hyperthermia (MH) Crisis

Based on its status as the only approved drug for MH [1] and the demonstrated life-saving potential of rapid administration in porcine models [2], the primary and most critical application scenario for dantrolene sodium is the acute management of an MH crisis in operating rooms and post-anesthesia care units. The availability of faster-acting formulations like NPJ5008 [3] and DSS [2] further reinforces this use case by directly addressing the time-sensitive nature of the condition.

Chronic Management of Muscle Spasticity (Oral Formulation)

Given its mechanism as a direct-acting skeletal muscle relaxant [1], the oral formulation of dantrolene sodium is indicated for the long-term management of spasticity associated with upper motor neuron disorders such as stroke, spinal cord injury, cerebral palsy, and multiple sclerosis. Its efficacy in reducing muscle tone and improving motor function, albeit with a risk of hepatotoxicity, makes it a viable option when other spasmolytics are ineffective or contraindicated.

Research on Ryanodine Receptor (RyR) Function and Calcium Signaling

As a well-characterized RyR1 antagonist, dantrolene sodium serves as a crucial pharmacological tool in basic and translational research. The quantitative data on its IC50 values for RyR1 inhibition (e.g., 1.6 ± 0.4 µM in mouse extensor digitorum longus muscle [2]) and the demonstrated requirement for calmodulin for its activity [4] provide precise benchmarks for experiments investigating excitation-contraction coupling, calcium-induced calcium release, and the pathophysiology of RyR-related diseases like malignant hyperthermia and certain cardiac arrhythmias.

Pharmacokinetic and Formulation Development Studies

The extreme poor water solubility of dantrolene sodium (18.4 μg/mL at pH 7.4) [2] and its long plasma half-life have made it a model compound for developing and testing advanced drug delivery systems. This includes the development and comparative testing of nanocrystalline suspensions (DSS) [2], rapid-reconstitution formulations (NPJ5008) [3], and novel RyR1 inhibitors (Cpd1) [1]. These studies provide a rich dataset for pharmaceutical scientists working on solubility enhancement, targeted delivery, and pharmacokinetic optimization of poorly soluble drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dantrolene sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.